4-bromo-2-iodo-1H-indole-7-carboxylic acid

Catalog No.
S13327553
CAS No.
M.F
C9H5BrINO2
M. Wt
365.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-2-iodo-1H-indole-7-carboxylic acid

Product Name

4-bromo-2-iodo-1H-indole-7-carboxylic acid

IUPAC Name

4-bromo-2-iodo-1H-indole-7-carboxylic acid

Molecular Formula

C9H5BrINO2

Molecular Weight

365.95 g/mol

InChI

InChI=1S/C9H5BrINO2/c10-6-2-1-4(9(13)14)8-5(6)3-7(11)12-8/h1-3,12H,(H,13,14)

InChI Key

YQNWXDNNYSPFRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(NC2=C1C(=O)O)I)Br

4-Bromo-2-iodo-1H-indole-7-carboxylic acid is a complex organic compound belonging to the indole family, characterized by the presence of both bromine and iodine substituents on its aromatic ring. This compound features a carboxylic acid group at the 7-position, which contributes to its chemical reactivity and potential biological activity. The molecular formula for this compound is C10_{10}H7_{7}BrI1_{1}N1_{1}O2_{2}, and it has a molecular weight of approximately 308.98 g/mol. Its structural uniqueness arises from the combination of halogenated substituents and the indole framework, which is known for its diverse applications in medicinal chemistry.

Typical of indole derivatives, including:

  • Nucleophilic Substitution Reactions: The bromine and iodine atoms can serve as leaving groups, facilitating nucleophilic substitutions at the corresponding carbon centers.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.
  • Halogenation: The presence of bromine and iodine allows for further halogenation reactions under specific conditions, potentially leading to more complex derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be lost, yielding an indole derivative with enhanced biological activity.

Indole derivatives, including 4-bromo-2-iodo-1H-indole-7-carboxylic acid, have been studied for their biological activities. Compounds containing indole structures are known for their roles in various biological processes, including:

  • Antiviral Activity: Some indole derivatives exhibit inhibitory effects against viruses such as HIV, making them potential candidates for antiviral drug development.
  • Anticancer Properties: Certain studies have indicated that indole-based compounds can induce apoptosis in cancer cells, suggesting their utility in cancer therapy.
  • Enzyme Inhibition: Indoles often act as enzyme inhibitors, impacting pathways relevant to disease progression.

The synthesis of 4-bromo-2-iodo-1H-indole-7-carboxylic acid can be achieved through several methods:

  • Halogenation of Indole Derivatives: Starting from 1H-indole or its derivatives, bromination and iodination can be performed sequentially or simultaneously using appropriate halogenating agents.
  • Carboxylation Reactions: The introduction of the carboxylic acid group can be accomplished through carbonylation methods or by using carbon dioxide under specific reaction conditions.
  • Multi-step Synthesis: A combination of functional group transformations may be employed to achieve the final product from simpler starting materials.

4-Bromo-2-iodo-1H-indole-7-carboxylic acid has several potential applications:

  • Pharmaceutical Development: As a precursor for synthesizing biologically active compounds, it may serve as a lead compound in drug discovery.
  • Chemical Research: Its unique structure makes it valuable for studies in organic synthesis and medicinal chemistry.
  • Biochemical Studies: The compound may be used in research exploring enzyme interactions or mechanisms of action in biological systems.

Studies focusing on the interactions of 4-bromo-2-iodo-1H-indole-7-carboxylic acid with biological targets are crucial for understanding its mechanism of action. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Structure–Activity Relationship Analysis: Investigating how modifications to the compound's structure affect its biological activity.
  • In Vivo and In Vitro Studies: Testing the compound's efficacy in living organisms and controlled environments to assess its therapeutic potential.

Several compounds share structural similarities with 4-bromo-2-iodo-1H-indole-7-carboxylic acid. Here are some notable examples:

Compound NameKey Features
5-Bromo-1H-indole-2-carboxylic acidContains a bromine atom; lacks iodine.
3-IodoindoleContains iodine but lacks additional bromination.
4-BromoindoleSimilar structure but without a carboxylic acid group.
5-ChloroindoleContains chlorine instead of bromine; different reactivity.
6-BromoindoleAnother halogenated indole; differing substitution pattern.

Uniqueness

The uniqueness of 4-bromo-2-iodo-1H-indole-7-carboxylic acid lies in its combination of both bromine and iodine substituents along with a carboxylic acid functional group. This specific arrangement enhances its reactivity and potential interactions compared to other similar compounds that may only contain one halogen or lack functional groups that influence solubility and biological activity.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

364.85484 g/mol

Monoisotopic Mass

364.85484 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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